

Adapalene-d3 molecular weight and formula

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Compound of Interest

Compound Name: Adapalene-d3

Cat. No.: B15544020

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In-Depth Technical Guide: Adapalene-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Adapalene-d3**, a deuterated analog of the third-generation retinoid, Adapalene. This document details its molecular characteristics, offers a comparative analysis with its non-deuterated counterpart, and outlines its mechanism of action.

Core Molecular Data

A primary application of **Adapalene-d3** is as an internal standard in analytical and pharmacokinetic studies, owing to its mass shift from the parent compound, Adapalene.^[1] The key quantitative data for both molecules are summarized below for direct comparison.

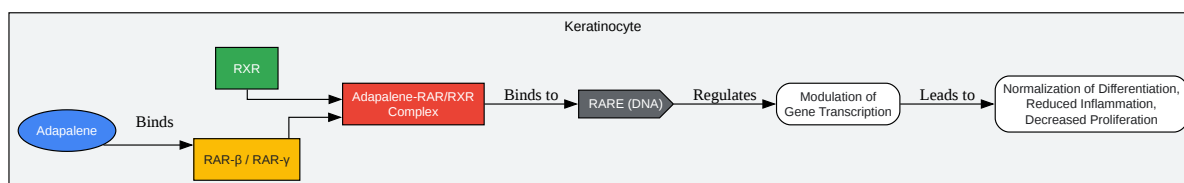
Property	Adapalene-d3	Adapalene
Molecular Formula	C ₂₈ H ₂₅ D ₃ O ₃ ^{[2][3][4][5][6]}	C ₂₈ H ₂₈ O ₃ ^{[4][7][8]}
Molecular Weight	415.54 g/mol ^{[2][4][5][6]}	412.52 g/mol ^{[4][7][8]}

Mechanism of Action: Retinoid Receptor Modulation

Adapalene exerts its therapeutic effects through a well-defined signaling pathway involving nuclear retinoic acid receptors (RARs). As a selective agonist, Adapalene preferentially binds to RAR-β and RAR-γ subtypes.^{[2][6][8][9][10]} This binding event initiates the formation of a

heterodimeric complex with the retinoid X receptor (RXR). The resulting Adapalene-RAR/RXR complex then translocates to the nucleus, where it binds to specific DNA sequences known as retinoic acid response elements (RAREs) within the promoter regions of target genes. This interaction modulates gene transcription, leading to changes in cellular differentiation, proliferation, and a reduction in inflammatory processes.[2][7][8][9]

The downstream effects of this signaling cascade include the normalization of follicular epithelial cell differentiation, which in turn helps to prevent the formation of microcomedones, the precursors to acne lesions.[2][7] Furthermore, Adapalene has demonstrated anti-inflammatory properties by inhibiting the expression of various inflammatory mediators.[2][8][9]



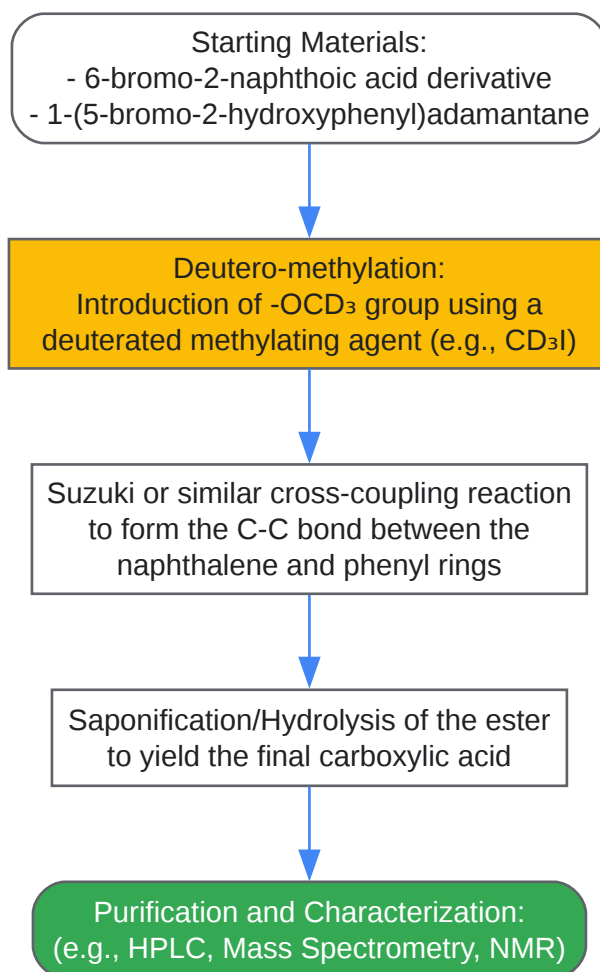
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Adapalene's mechanism of action via RAR and RXR modulation.

Experimental Protocols: Conceptual Synthesis Workflow

While a specific, detailed experimental protocol for the synthesis of **Adapalene-d3** is not readily available in the public domain, a logical workflow can be conceptualized based on established synthetic routes for Adapalene. The key difference would be the introduction of a deuterated starting material, specifically a deuterated methoxy group donor, at the appropriate step. **Adapalene-d3** is described as 6-[3-(1-adamantyl)-4-(trideuteriomethoxy)phenyl]naphthalene-2-carboxylic acid, indicating the three deuterium atoms are on the methoxy group.[1][3][4][5][6]

The following diagram illustrates a generalized workflow for the synthesis, highlighting the critical step for deuterium incorporation.



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Conceptual workflow for the synthesis of **Adapalene-d3**.

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